1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene
Overview
Description
1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene, also known as this compound, is a useful research compound. Its molecular formula is C12H8ClNO4S and its molecular weight is 297.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Behavior and Reactions
1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene and its derivatives exhibit interesting electrochemical behavior, making them subjects of study in the field of electrochemistry. The electrochemical reduction of p-nitrophenyl methyl sulfone, a related compound, has been investigated, revealing that electrogenerated radical anions of these compounds are long-lived and do not undergo classic two-electron cleavage. Instead, other reactions occur due to the electron-withdrawing nitro and cyano substituents, leading to the formation of various products like p-nitrophenolate, p-nitrophenyl alkyl ether, and p-nitrophenol (Pilard et al., 2001).
Cationic Arylation and Chemical Reactions
The cationic arylation of substituted benzenes with p-nitrophenyl cation, generated from related compounds, has been studied, indicating the electrophilic character of the p-nitrophenyl cation. The selectivity of this cation is relatively low compared with other cations, functioning as a cation diradical with concerted uncoupling of a pair of π-electrons (Kamigata et al., 1972).
Synthesis of Chemical Structures
The compound and its related sulfides have been used in various synthesis processes. For instance, the chlorination of alkyl phenyl sulfides using (dichloroiodo)benzene has been explored, highlighting a mild and rapid nucleophilic chlorination extended to sulfa-Michael derived sulfides. This method allows for the formation of elimination-sensitive β-chloro carbonyl and nitro compounds, showcasing the versatility of these compounds in synthetic chemistry (Canestrari et al., 2017).
Fuel Cell Applications
In the realm of materials science, specifically for fuel cell applications, sulfonated poly(ether sulfone)s, closely related to this compound, have been prepared. These materials form tough, flexible, and transparent membranes by solvent casting and exhibit efficient proton conduction due to the well-defined phase-separated structures induced by the polarity difference between sulfonated and hydrophobic units (Matsumoto et al., 2009).
Safety and Hazards
The safety data sheet for “1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene” provides several precautionary statements. These include keeping the product away from heat/sparks/open flames/hot surfaces, handling it under inert gas, protecting it from moisture, and avoiding breathing dust/fume/gas/mist/vapours/spray among others . It’s important to follow these safety guidelines when handling this chemical.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO4S/c13-9-1-5-11(6-2-9)19(17,18)12-7-3-10(4-8-12)14(15)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMJWBJCNUSXDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332588 | |
Record name | p-Chlorophenyl p-nitrophenyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39055-84-0 | |
Record name | 1-Chloro-4-[(4-nitrophenyl)sulfonyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39055-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Chlorophenyl p-nitrophenyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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